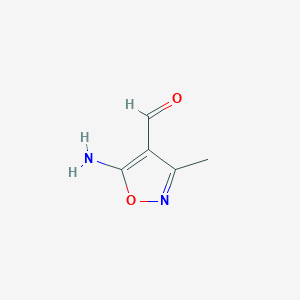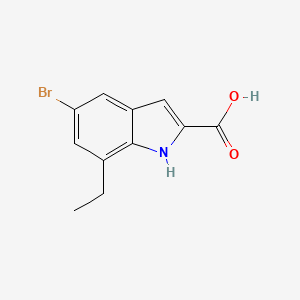
5-bromo-7-ethyl-1H-indole-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromoindole-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is involved in studies of biologically active molecules including the discovery of indole inhibitors of MMP-13 for treatment of arthritic diseases, synthesis of indolyl ethanones as indoleamine 2,3-dioxygenase inhibitors, and preparation of dual PPARγ/δ agonists .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their biologically vital properties . The total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields (79% overall yield). The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .Molecular Structure Analysis
The molecular structure of 5-Bromoindole-2-carboxylic acid is represented by the linear formula C9H6NO2Br. It has a molecular weight of 240.05 .Chemical Reactions Analysis
5-Bromoindole-2-carboxylic acid is a reactant involved in the synthesis of various biologically active molecules. It has been used in the discovery of indole inhibitors of MMP-13 for treatment of arthritic diseases, synthesis of indolyl ethanones as indoleamine 2,3-dioxygenase inhibitors, and preparation of dual PPARγ/δ agonists .Physical and Chemical Properties Analysis
5-Bromoindole-2-carboxylic acid is a solid substance with a storage temperature of -20°C .Applications De Recherche Scientifique
Synthesis and Biological Activity
Microwave-Assisted Synthesis
5-Bromo-7-ethyl-1H-indole-2-carboxylic acid, as part of a broader group of indole derivatives, has been synthesized using microwave-assisted methods. Such derivatives have shown promising anti-inflammatory and analgesic activities, highlighting their potential in developing new therapeutic agents (Sondhi, Jain, Rani, & Kumar, 2007).
Chemical Synthesis Techniques
Regioselective Synthesis
The strategic development towards the core moiety of naturally occurring compounds like Herdmanine D involves the regioselective synthesis of bromo and methoxy-substituted indole carboxylic acids. This includes derivatives such as 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, showcasing the chemical versatility and application of brominated indoles in synthesizing biologically active molecules (Sharma, Sharma, Kashyap, & Bhagat, 2020).
Optimization of Synthesis Parameters
Research on synthesizing specific bromo-methyl and hydroxy-substituted indole carboxylic acid esters emphasizes optimizing synthesis parameters to achieve high yields and purity. Such studies are critical for the efficient production of intermediates used in pharmaceutical synthesis (Huang Bi-rong, 2013).
Exploration of Brominated Indoles
Brominated Tryptophan Derivatives
Investigation into brominated tryptophan derivatives from marine sources has led to the discovery of new compounds with potential biological activities. This research demonstrates the natural occurrence and significance of brominated indole compounds, including their potential as lead compounds for drug development (Segraves & Crews, 2005).
Advanced Materials and Catalysis
Oxygen Reduction Catalysts
The development of advanced materials, such as carbon-supported polyindole carboxylic acids bonded with metal complexes, showcases the application of indole derivatives in catalysis and material science. Such compounds have been investigated for their role as non-precious oxygen reduction catalysts, highlighting the versatility of indole-based compounds beyond pharmaceutical applications (Yu, Lu, Yuan, Zhao, Wang, & Liu, 2014).
Mécanisme D'action
Target of Action
It is known that indole derivatives, such as 5-bromo-7-ethyl-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that lead to various biological activities . Therefore, it can be inferred that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may affect multiple biochemical pathways leading to these effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the effects of this compound at the molecular and cellular level could be diverse and significant.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid dust formation and breathing vapors, mist, or gas when handling this compound
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-7-ethyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-6-3-8(12)4-7-5-9(11(14)15)13-10(6)7/h3-5,13H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEFSQKQROBLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate](/img/structure/B2629363.png)
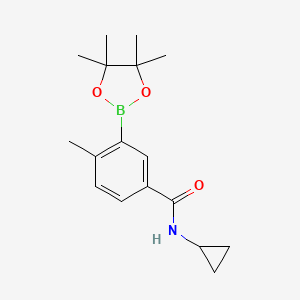

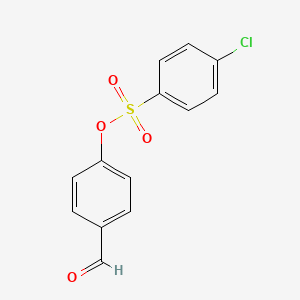

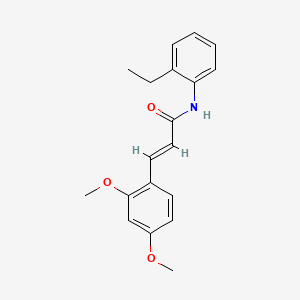

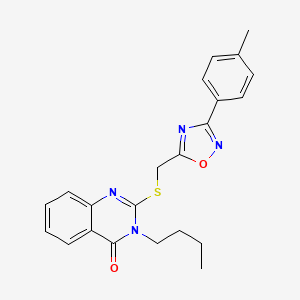
![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2629375.png)
![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2629376.png)
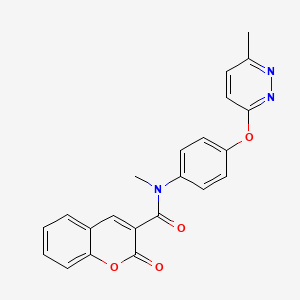
![2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B2629378.png)
![6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2629380.png)
